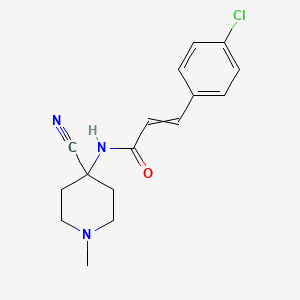
2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester is a type of boronic ester. Boronic esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The molecular formula of this compound is C13H17BF2O3 and it has a molecular weight of 270.08.
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach has been used in the formal total synthesis of various compounds .Molecular Structure Analysis
The molecular structure of 2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester is defined by its molecular formula, C13H17BF2O3. Unfortunately, more detailed structural information such as bond lengths and angles could not be found in the available resources.Chemical Reactions Analysis
Pinacol boronic esters, including 2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
One of the most prominent applications of this compound is in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental to organic synthesis. The boronic ester serves as a coupling partner for various halides or triflates, leading to the formation of biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation
The compound can undergo protodeboronation , a process where the boron moiety is removed. This is particularly useful when the boron group is a temporary placeholder in a synthetic route, allowing for further functionalization of the organic molecule. The protodeboronation of pinacol boronic esters can be catalyzed using a radical approach, which is beneficial for complex molecules where traditional methods may fail.
Homologation Reactions
Homologation reactions: are another significant application. These reactions involve the lengthening of the carbon chain of an organic compound. The boronic ester can be transformed into a variety of functional groups, facilitating the homologation process . This is particularly useful in the synthesis of complex organic molecules with precise carbon skeletons.
Radical-Polar Crossover Reactions
This compound is also used in radical-polar crossover reactions . These reactions involve the generation of a radical species that undergoes subsequent polar reactions, allowing for the construction of complex molecular architectures. The stability and reactivity of the boronic ester make it an ideal candidate for such transformations.
Synthesis of Natural Products and Pharmaceuticals
The boronic ester is a valuable building block in the synthesis of natural products and pharmaceuticals . It has been utilized in the formal total synthesis of natural compounds such as δ-®-coniceine and indolizidine 209B . Its versatility in chemical transformations makes it a key component in medicinal chemistry.
作用機序
Target of Action
The primary target of 2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester, also known as 2-(2,3-DIFLUORO-4-METHOXYPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE, is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the SM coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (the nucleophilic organic group) is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and is recommended to be stored in a cool and dark place .
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules, which can be used in various applications, including drug discovery and materials science .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture . Therefore, it should be handled and stored under appropriate conditions to maintain its stability and efficacy .
特性
IUPAC Name |
2-(2,3-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(17-5)11(16)10(8)15/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWUYLPPCSJQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2958779.png)
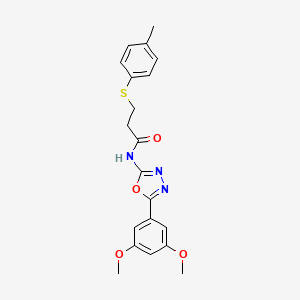
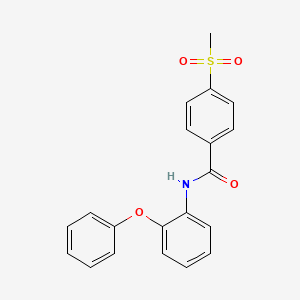


![2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene](/img/structure/B2958787.png)
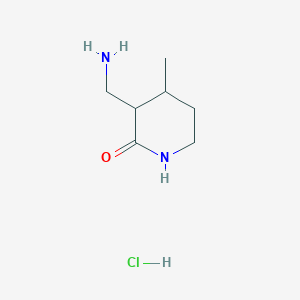
![ethyl 1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2958790.png)
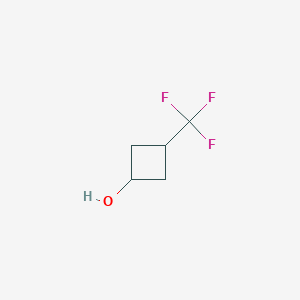
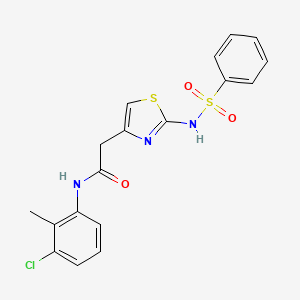
![N-(furan-2-ylmethyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2958795.png)
![4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2958798.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile](/img/structure/B2958799.png)
